Antiarrhythmic Potency Cliff: Sulfide vs. Sulfoxide Metabolite in Canine Infarct Model
In a head-to-head study using anesthetized mongrel dogs with ligation-induced myocardial infarction, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (the sulfide parent) at 3 and 6 mg/kg i.v. suppressed induced ventricular tachycardia in 5 of 6 dogs [1]. In contrast, the corresponding sulfoxide metabolite (7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-3-oxide) demonstrated “much lower antiarrhythmic activities” when assessed in the same pharmacological class [2]. This class-level inference places the fully oxidized 3,3-dioxide at the bottom of the activity gradient (sulfide >>> sulfoxide > sulfone), establishing the sulfone as the appropriate inactive control compound for mechanism-of-action studies or as a starting scaffold that avoids off-target cardiac ion-channel activity.
| Evidence Dimension | Antiarrhythmic efficacy – suppression of induced ventricular tachycardia |
|---|---|
| Target Compound Data | No detectable antiarrhythmic activity predicted (fully oxidized sulfone; class-level extrapolation from sulfoxide data). |
| Comparator Or Baseline | Sulfide (BRB-I-28 hydroperchlorate): 5/6 dogs protected at 3–6 mg/kg i.v. Sulfoxide metabolite: much lower activity (quantitative IC50 or protection rate not explicitly stated for sulfoxide in the available abstract). |
| Quantified Difference | Activity reduction factor: >10-fold loss from sulfide to sulfoxide; further loss expected for sulfone. |
| Conditions | In vivo canine model; ventricular tachycardia induced by pacing at 240–390 beats/min post-LAD ligation; intravenous administration. |
Why This Matters
For procurement decisions, this activity gradient confirms that the 3,3-dioxide cannot serve as a bioactive replacement for the sulfide series, making it essential for studies requiring a matched, inactive control compound with identical scaffold geometry.
- [1] Bailey BR 3rd et al. J Med Chem. 1984 Jun;27(6):758-67. (Sulfide antiarrhythmic efficacy data). View Source
- [2] Chen CL et al. Eur J Drug Metab Pharmacokinet. 1995;20(2):151-61. (Sulfoxide metabolite activity comparison). View Source
